molecular formula C22H24N2O6 B1648637 2-[Phenylmethoxycarbonyl-(1-phenylmethoxycarbonylpyrrolidin-3-yl)amino]acetic acid

2-[Phenylmethoxycarbonyl-(1-phenylmethoxycarbonylpyrrolidin-3-yl)amino]acetic acid

Cat. No.: B1648637
M. Wt: 412.4 g/mol
InChI Key: DQZLGMVLRQSEPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-®-(benzyloxycarbonyl-carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyloxycarbonyl group, and a carboxymethyl-amino group. Its synthesis and reactivity make it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-®-(benzyloxycarbonyl-carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group, followed by the introduction of the carboxymethyl group. The pyrrolidine ring is then formed through cyclization reactions. The final product is obtained after purification and characterization .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated synthesis equipment and large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of protecting groups, selective deprotection, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

3-®-(benzyloxycarbonyl-carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

3-®-(benzyloxycarbonyl-carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-®-(benzyloxycarbonyl-carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating the activity of signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and compounds with benzyloxycarbonyl or carboxymethyl-amino groups. Examples include:

Uniqueness

What sets 3-®-(benzyloxycarbonyl-carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl apart is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[phenylmethoxycarbonyl-(1-phenylmethoxycarbonylpyrrolidin-3-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c25-20(26)14-24(22(28)30-16-18-9-5-2-6-10-18)19-11-12-23(13-19)21(27)29-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZLGMVLRQSEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N(CC(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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